2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
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Overview
Description
2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique thieno[2,3-c]pyran structure, which is a fused ring system combining thiophene and pyran rings. The presence of amino and carboxamide functional groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thieno[2,3-c]pyran Core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the thieno[2,3-c]pyran core.
Introduction of Amino and Carboxamide Groups: The amino group is introduced through nucleophilic substitution reactions, while the carboxamide group is typically formed through amidation reactions using reagents like carbodiimides or acid chlorides.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways, particularly in the context of diseases like cystic fibrosis.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, enhancing its function in cells with certain mutations . The compound’s effects are mediated through binding to the CFTR protein and modulating its gating properties, leading to improved ion transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide (GLPG1837): This compound is a known potentiator of CFTR channels and shares a similar core structure with 2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide.
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate:
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential as a CFTR potentiator. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-amino-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-11(2)5-6-7(9(13)15)10(14)17-8(6)12(3,4)16-11/h5,14H2,1-4H3,(H2,13,15) |
InChI Key |
WGFMPTSYIPZGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)N)C |
Origin of Product |
United States |
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